molecular formula C10H10N2S B1395713 2-(2-Methyl-thiazol-5-YL)-phenylamine CAS No. 1089330-54-0

2-(2-Methyl-thiazol-5-YL)-phenylamine

Cat. No. B1395713
M. Wt: 190.27 g/mol
InChI Key: UCEIQXPTBWULMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-thiazol-5-YL)-phenylamine, also known as 2-MTP, is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

2-(2-Methyl-thiazol-5-YL)-phenylamine has a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including drugs and pharmaceuticals. It is also used as a catalyst in organic reactions, and as an inhibitor of enzymes. In addition, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Mechanism Of Action

2-(2-Methyl-thiazol-5-YL)-phenylamine has been studied for its potential mechanism of action. It has been found to interact with several different proteins and enzymes, including cytochrome P450, thioredoxin reductase, and glutathione S-transferase. By interacting with these proteins and enzymes, 2-(2-Methyl-thiazol-5-YL)-phenylamine can affect the activity of the proteins and enzymes, which in turn can affect the biochemical and physiological processes in the body.

Biochemical And Physiological Effects

2-(2-Methyl-thiazol-5-YL)-phenylamine has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have an effect on the immune system, as well as on the nervous system. In addition, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.

Advantages And Limitations For Lab Experiments

The use of 2-(2-Methyl-thiazol-5-YL)-phenylamine in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of 2-(2-Methyl-thiazol-5-YL)-phenylamine is that it can be toxic at high concentrations, so it must be used with caution.

Future Directions

There are several potential future directions for the use of 2-(2-Methyl-thiazol-5-YL)-phenylamine. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new treatments for diseases. It could also be used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental factors on the body. In addition, it could be used to study the effects of certain drugs on the brain, as well as to study the effects of certain lifestyle factors on the body. Finally, it could be used to study the effects of certain dietary supplements on the body.

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEIQXPTBWULMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-thiazol-5-YL)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.